molecular formula C8H8ClF3N2O2 B1433676 [3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1795503-88-6

[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride

Katalognummer: B1433676
CAS-Nummer: 1795503-88-6
Molekulargewicht: 256.61 g/mol
InChI-Schlüssel: UICLGORQSFYWCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative characterized by a nitro (-NO₂) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring, with a methanamine (-CH₂NH₂) backbone. The nitro group enhances electrophilicity, while the trifluoromethyl group contributes to lipophilicity and metabolic stability, making it distinct from simpler halogenated analogs .

Eigenschaften

IUPAC Name

[3-nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2.ClH/c9-8(10,11)6-1-5(4-12)2-7(3-6)13(14)15;/h1-3H,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICLGORQSFYWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795503-88-6
Record name [3-nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves:

  • Starting from 3-nitro-5-(trifluoromethyl)benzyl derivatives,
  • Introduction of amine functionality via reduction or nucleophilic substitution,
  • Formation of the hydrochloride salt to improve stability and isolation.

Two main approaches dominate the literature:

Key Preparation Routes

Reduction of 3-Nitro-5-(trifluoromethyl)benzyl Derivatives

A common approach is to start from 3-nitro-5-(trifluoromethyl)benzyl alcohol or its halogenated derivatives and reduce the nitro group to the corresponding amine.

  • Starting Material : [3-Nitro-5-(trifluoromethyl)phenyl]methanol
  • Halogenation Step : Conversion to 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) and triphenylphosphine in tetrahydrofuran (THF) at 0–20°C for 16 hours. This step yields the bromomethyl derivative in 91% yield.

  • Reduction Step : The nitro group is then reduced to the amine using catalytic hydrogenation or transition metal catalysts in polar solvents, such as methanol or tetrahydrofuran. For example, hydrogenation over Pd/C or reduction with metal hydrides can be employed.

  • Salt Formation : The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled temperature (below 40°C), followed by filtration and drying to yield the hydrochloride salt as a white solid.

Nucleophilic Aromatic Substitution and Subsequent Reduction

Another method involves nucleophilic aromatic substitution (NAS) on halogenated nitro-trifluoromethylbenzenes followed by reduction:

  • Step A : Reaction of 1-iodo-3-nitro-5-trifluoromethylbenzene with nucleophiles such as imidazole derivatives under basic conditions (using potassium alkoxide or sodium hydride) in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This yields intermediate substituted nitro compounds.

  • Step B : Reduction of the nitro group to the amine using a transition metal catalyst in polar solvents, often methanol or ethanol, under hydrogen atmosphere or chemical reductants.

  • Salt Formation : The amine intermediate is converted to the hydrochloride salt by acidification with hydrochloric acid at controlled temperatures, followed by isolation via filtration and drying.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Bromination of benzyl alcohol N-Bromosuccinimide, triphenylphosphine Tetrahydrofuran (THF) 0–20°C 16 hours 91 Produces 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene
Nucleophilic aromatic substitution 4-methyl-1H-imidazole, potassium alkoxide, base DMF, DMA, or NMP Room temp to 80°C Several hours Not specified Followed by purification steps
Reduction of nitro group Pd/C catalyst or other transition metal catalysts Methanol, ethanol 35–40°C 2–22 hours High Hydrogenation or chemical reduction
Hydrochloride salt formation Hydrochloric acid (14.2 g per batch) Methanol Below 40°C 3 hours total Quantitative Isolated as white solid by filtration and drying

Purification and Characterization

  • The crude amine product is often contaminated with regioisomers or side products, requiring recrystallization from toluene or other solvents at 35–40°C to obtain pure product.
  • The hydrochloride salt is typically dried under vacuum at 50–60°C to remove residual solvents and moisture.
  • Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Research Findings and Optimization Notes

  • The use of transition metal catalysts and polar solvents significantly improves the reduction efficiency and selectivity towards the amine.
  • Temperature control during hydrochloride salt formation is critical to avoid decomposition or side reactions.
  • The bromination step using NBS and triphenylphosphine is highly efficient and reproducible, achieving yields over 90%.
  • Multiple washings and drying steps with anhydrous magnesium sulfate or sodium sulfate ensure removal of impurities and solvents.
  • Alternative synthetic routes involving direct amination or coupling reactions have been explored but often require protection/deprotection steps and show lower overall yields.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Reduction of bromomethyl derivative (3-Nitro-5-(trifluoromethyl)phenyl)methanol NBS, PPh3 (bromination); Pd/C (reduction) High yield; well-established Multi-step; requires catalyst
Nucleophilic aromatic substitution + reduction 1-iodo-3-nitro-5-trifluoromethylbenzene Base (K alkoxide), DMF; hydrogenation Versatile; allows substitution Requires careful base and solvent choice
Direct amination (less common) Various substituted nitrobenzenes Coupling reagents, protecting groups Potentially fewer steps Lower yields; regioisomer formation

Wissenschaftliche Forschungsanwendungen

Anti-Tuberculosis Agents

One of the most promising applications of [3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride is in the development of anti-tuberculosis drugs. Research has indicated that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

  • Case Study : A study published in 2019 highlighted the synthesis of 3,5-dinitrophenyl-containing triazoles, which demonstrated excellent antimycobacterial activities with minimum inhibitory concentrations (MIC) as low as 0.03 µM. These compounds were effective against various clinical isolates of M. tuberculosis and showed low cytotoxicity in mammalian cell lines .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in synthesizing various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

  • Example : The synthesis of 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole derivatives has been reported, which possess potential therapeutic effects against cancer . The incorporation of the nitro group allows for further functionalization, leading to a diverse range of bioactive compounds.

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of compounds derived from this compound:

CompoundActivity (MIC µM)Remarks
Compound A0.03Effective against multidrug-resistant M. tuberculosis
Compound B0.05Exhibited low cytotoxicity in mammalian cells
Compound C0.10Moderate activity against M. smegmatis

These studies emphasize the importance of specific functional groups and their positions on the phenyl ring in determining biological activity.

Toxicity Studies

Research has also focused on assessing the toxicity profiles of derivatives. Many compounds derived from this compound have shown minimal toxicity, making them suitable candidates for further development into safe therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Positional Isomerism : The trifluoromethyl group at the 5-position (target compound) versus 2-position () alters steric and electronic environments, impacting molecular interactions in biological or polymeric systems .

Backbone Modifications : Ethylamine derivatives (e.g., 1-(3-(trifluoromethyl)phenyl)ethanamine HCl) exhibit higher solubility but reduced steric hindrance compared to methanamine backbones, influencing metabolic stability .

Biologische Aktivität

[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, while the nitro group can contribute to various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H9ClF3N2O2
  • Molecular Weight : 252.63 g/mol

The presence of the trifluoromethyl group significantly affects the compound's lipophilicity and electronic properties, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : Its structural characteristics suggest that it could act as a modulator for certain receptors, influencing signaling pathways related to inflammation and cancer proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Preliminary studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains. This suggests that this compound may also exhibit similar effects.
  • Anticancer Properties :
    • The compound's ability to inhibit cell proliferation in cancer cell lines has been observed in several studies. The presence of both the nitro and trifluoromethyl groups may enhance its cytotoxicity against tumor cells.
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells.

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal models

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

Q & A

Q. What are the optimized synthetic routes for [3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitro-group introduction and trifluoromethyl substitution on a benzene ring, followed by reductive amination. Key steps include:

  • Nitro-Trifluoromethyl Coupling: Use Pd-catalyzed cross-coupling or electrophilic substitution under acidic conditions .
  • Reductive Amination: React the nitro intermediate with formaldehyde under hydrogenation (H₂/Pd-C) to form the primary amine, followed by HCl salt formation .
  • Critical Parameters: Solvent choice (e.g., THF for homogeneity), temperature control (0–25°C to avoid byproducts), and stoichiometric ratios (e.g., 1:1.2 amine:formaldehyde) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Elucidation:
    • ¹H/¹³C NMR: Confirm aromatic proton environments (δ 7.8–8.2 ppm for nitro-substituted aryl) and CF₃ group integration .
    • LC-MS (ESI+): Validate molecular weight (MW: 256.61 g/mol) and detect trace impurities (<2%) .
  • Purity Assessment:
    • HPLC with UV Detection: Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve >98% purity .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability: Decomposition occurs at >150°C (TGA data). Store at -20°C in airtight containers to prevent hygroscopic degradation .
  • Photolytic Sensitivity: UV-Vis analysis (λmax ~286 nm) indicates susceptibility to light; use amber vials for long-term storage .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in impurity profiles during synthesis?

Methodological Answer:

  • Byproduct Identification: Common impurities include nitro-reduction intermediates (e.g., 3-amino-5-trifluoromethylphenyl derivatives) and HCl salt hydrates. Use HPLC-MS/MS to differentiate isomers .
  • Mitigation: Optimize reaction time (3–5 days for nitro reduction) and introduce scavengers (e.g., Et₃N to absorb excess HCl) .

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrophilic Fukui indices to identify reactive sites (e.g., NH₂ group for functionalization) .
  • Molecular Docking: Simulate binding affinity with serotonin receptors (5-HT₂A/2C) due to structural similarity to tryptamine derivatives .

Q. What experimental designs are used to assess the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Solubility Screening: Use shake-flask method (pH 7.4 PBS) to determine solubility (4 mg/mL in water; >5 mg/mL in DMSO) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify half-life via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.